molecular formula C15H21BrN2O B12563089 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide CAS No. 153001-08-2

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide

Katalognummer: B12563089
CAS-Nummer: 153001-08-2
Molekulargewicht: 325.24 g/mol
InChI-Schlüssel: ZTMIACMHCLZOIX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzoyl-5,8-diazaspiro[45]decan-5-ium bromide is a chemical compound known for its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide typically involves the reaction of benzoyl chloride with a diazaspiro compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction mixture is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, leading to inhibition of their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

153001-08-2

Molekularformel

C15H21BrN2O

Molekulargewicht

325.24 g/mol

IUPAC-Name

8-aza-5-azoniaspiro[4.5]decan-8-yl(phenyl)methanone;bromide

InChI

InChI=1S/C15H21N2O.BrH/c18-15(14-6-2-1-3-7-14)16-8-12-17(13-9-16)10-4-5-11-17;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1

InChI-Schlüssel

ZTMIACMHCLZOIX-UHFFFAOYSA-M

Kanonische SMILES

C1CC[N+]2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.